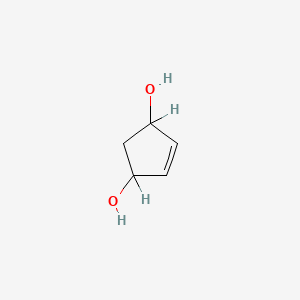

4-Cyclopentene-1,3-diol

Beschreibung

Significance of Cyclopentanoid Architectures in Chemical Synthesis

Cyclopentanoid structures, five-membered carbocyclic rings, are integral components of a vast array of naturally occurring and synthetically important molecules. researchgate.netthieme-connect.de Their prevalence in pharmaceuticals, natural products, and even high-energy-density materials underscores their significance in chemical sciences. researchgate.net The inherent strain and conformational flexibility of the cyclopentane (B165970) ring provide a unique three-dimensional scaffold that can be strategically manipulated in organic synthesis. The development of synthetic strategies to access diverse cyclopentanoid architectures has been a major focus of research for several decades. researchgate.netthieme-connect.de These methods include cycloaddition reactions, metathesis reactions (such as ring-closing and ring-rearrangement metathesis), and annulation strategies. researchgate.netthieme-connect.de The ability to construct these five-membered rings with high levels of stereocontrol is crucial for the total synthesis of complex natural products and the development of new therapeutic agents. nih.gov

The functionalization of the cyclopentane core is key to its utility. The introduction of substituents, such as hydroxyl groups in diols, provides handles for further chemical transformations, allowing for the construction of more complex and functionally diverse molecules. nih.gov These functionalized cyclopentanoids serve as valuable intermediates in the synthesis of a wide range of compounds, including prostaglandins (B1171923), carbocyclic nucleosides, and various alkaloids. google.com

4-Cyclopentene-1,3-diol as a Strategic Chiral Synthon and Key Intermediate

This compound is a bifunctional molecule featuring a five-membered ring containing a carbon-carbon double bond and two hydroxyl groups. Its molecular formula is C₅H₈O₂. chemspider.com This combination of functionalities within a constrained cyclic system makes it a highly valuable and strategic building block in organic synthesis.

The presence of two stereocenters at the hydroxyl-bearing carbons means that this compound can exist as multiple stereoisomers. The optically pure C2-symmetric enantiomers of this compound are particularly important as chiral synthons. researchgate.net A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule. The use of such synthons is a powerful strategy in asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product.

The utility of this compound as a key intermediate is demonstrated by its application in the synthesis of a variety of complex molecules. researchgate.netresearchgate.net For instance, it is a crucial precursor in the synthesis of enantiomerically pure prostaglandins and other natural products. researchgate.net Its monoacetate derivative has been used as a starting material for the synthesis of key intermediates for dihydrocorynantheol and protoemetinol, which are types of alkaloids. researchgate.net The diol's hydroxyl groups can be selectively protected or activated for subsequent reactions, and the double bond can participate in various transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions.

The preparation of enantiomerically pure forms of this compound often involves enzymatic resolutions, a testament to its importance in the synthesis of biologically active compounds. google.comresearchgate.net Lipase-mediated kinetic resolution is a key method for obtaining both enantiomers of this diol in high optical purity. researchgate.net

Overview of Stereochemical Considerations for Cyclic Diols in Synthesis

In synthetic chemistry, controlling the stereochemistry of cyclic diols is a major challenge and a key objective. nih.gov The conformation of the ring and the spatial arrangement of the hydroxyl groups can direct the approach of reagents, leading to highly stereoselective transformations. numberanalytics.com For example, the relative stereochemistry of the diol can influence the stereochemical outcome of subsequent reactions, such as the Pinacol rearrangement, where the migration of a group is sensitive to the stereochemical environment. numberanalytics.com

The synthesis of specific diastereomers of cyclic diols often requires carefully chosen starting materials and reaction conditions. beilstein-journals.org For instance, the synthesis of different diastereomers of a limonene-derived diol was achieved with high stereoselectivity by selecting the appropriate starting epoxide and reaction conditions. beilstein-journals.org Similarly, the stereochemical configuration of the starting diol is preserved in certain reactions, such as the formation of cyclic carbonates from diols using triphosgene. beilstein-journals.org

The ability to synthesize and separate all possible stereoisomers of a cyclic diol is crucial for exploring the full range of their potential applications. rsc.org Careful chromatographic separation can allow for the isolation of individual diastereomers, which can then be used to synthesize different series of natural products. rsc.org The stereochemical fidelity of reactions involving cyclic diols is a critical consideration for ensuring the synthesis of the desired target molecule with the correct three-dimensional structure. nih.gov

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₈O₂ |

| Average Mass | 100.117 g/mol |

| Monoisotopic Mass | 100.052429 u |

| Key Structural Features | Five-membered ring, one carbon-carbon double bond, two hydroxyl groups |

| Stereochemistry | Contains two stereocenters, exists as multiple stereoisomers (cis/trans, enantiomers) |

| CAS Numbers | 4157-01-1 (unspecified stereochemistry), 694-47-3 (trans-isomer), 29783-26-4 (cis-isomer) chemspider.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4157-01-1 |

|---|---|

Molekularformel |

C5H8O2 |

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

cyclopent-4-ene-1,3-diol |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2 |

InChI-Schlüssel |

IGRLIBJHDBWKNA-UHFFFAOYSA-N |

SMILES |

C1C(C=CC1O)O |

Kanonische SMILES |

C1C(C=CC1O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Cyclopentene 1,3 Diol and Its Stereoisomers

Routes from Cyclopentadiene (B3395910) Derivatives

Cyclopentadiene serves as a common and inexpensive starting material for the synthesis of 4-cyclopentene-1,3-diol. Its inherent reactivity allows for several strategic transformations to introduce the desired diol functionality.

Epoxidation and Subsequent Hydrolysis Strategies

A prevalent strategy for synthesizing this compound from cyclopentadiene involves a two-step process: epoxidation followed by hydrolysis. Initially, cyclopentadiene is subjected to epoxidation, often using a peracid like meta-chloroperbenzoic acid (m-CPBA), to form cyclopentene (B43876) oxide. This epoxide is then hydrolyzed under either acidic or basic conditions to yield the target diol. This method provides a direct route to the cis-diol.

Furthermore, variations of this strategy have been developed to achieve enantioselectivity. For instance, palladium(0)-catalyzed syn-1,4-addition of carboxylic acids to cyclopentadiene monoepoxide can produce cis-3-acetoxy-5-hydroxycyclopent-1-ene, a useful intermediate. acs.org

Selective Reduction of Unsaturated Cyclic Ketones and Diketones

Another significant pathway to this compound and its derivatives involves the selective reduction of unsaturated cyclic ketones and diketones. These methods often provide access to different stereoisomers depending on the reagents and conditions employed.

The chemo- and regioselective reduction of α,β-unsaturated ketones is a critical step in many synthetic routes. For example, the reduction of 4-hydroxycyclopent-2-enone derivatives is a key transformation. The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a well-established method for the 1,2-reduction of enones to allylic alcohols, often with high selectivity. metu.edu.tr This approach is particularly useful in minimizing the competing 1,4-conjugate addition.

Research has demonstrated that the reduction of 4-hydroxy-5-methylcyclopenten-2-one can be achieved with high yield using specific pH conditions. scielo.br Additionally, tandem reactions involving acceptorless dehydrogenation and a thieme-connect.com-hydride shift have been developed for the synthesis of substituted cyclohexenes, showcasing advanced strategies for selective transformations. acs.org

The choice of catalyst plays a pivotal role in determining the stereochemical outcome and efficiency of the reduction. Both homogeneous and heterogeneous catalysts have been employed. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied using a commercial Ru/C catalyst. nih.govacs.org The reaction conditions, such as temperature and H₂ pressure, were found to significantly affect the reaction rate and the suppression of undesired side reactions. nih.gov

Palladium catalysts are also widely used. For example, a palladium-catalyzed reaction of this compound monoacetate with Grignard reagents can produce cis-1,2-isomers with retention of configuration. rsc.org Furthermore, nickel-catalyzed allylic substitution of the monoacetate of this compound with organoborates has been shown to be highly stereo- and regioselective. researchgate.net

Asymmetric and Enantioselective Synthesis

The demand for enantiomerically pure this compound has driven the development of asymmetric and enantioselective synthetic methods. These approaches are crucial for the synthesis of optically active natural products and pharmaceuticals.

Enzymatic Approaches for Chiral Resolution and Enantiomerically Enriched Forms

Enzymatic methods have proven to be powerful tools for obtaining enantiomerically pure or enriched forms of this compound and its derivatives. researchgate.netwipo.intnih.gov Lipases, in particular, are frequently used for kinetic resolution and desymmetrization. researchgate.netthieme-connect.com

One common strategy is the enantioselective hydrolysis of a prochiral diacetate, such as cis-3,5-diacetoxycyclopentene. orgsyn.org Enzymes like electric eel acetylcholinesterase (EEAC) can selectively hydrolyze one of the acetate (B1210297) groups, leading to an enantiomerically enriched monoacetate. orgsyn.org This method is a well-known example of the application of enzymes in organic synthesis. nih.gov

Alternatively, the enantioselective transacetylation of the meso-diol can be employed. orgsyn.org The choice of enzymatic strategy—hydrolysis or transacetylation—can determine which enantiomer of the product is obtained. orgsyn.org For instance, the acylative desymmetrization of cis-4-cyclopentene-1,3-diol (B2891410) using a chiral DMAP derivative has been developed as an alternative to enzymatic processes, providing access to the monoacylate with high enantioselectivity. oup.comoup.com

Enzymatic kinetic resolution has also been applied to racemic intermediates in multi-step syntheses. For example, lipase-mediated kinetic resolution was a key step in the preparation of both enantiomers of C₂-symmetric this compound from a racemic tricyclic ketone. researchgate.net

Below is a table summarizing some enzymatic approaches:

| Starting Material | Enzyme/Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| cis-3,5-Diacetoxycyclopentene | Electric Eel Acetylcholinesterase (EEAC) | Enantioselective Hydrolysis | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | 95% | orgsyn.org |

| (3aS,4R,7S,7aS)-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-one derivative | Lipase (B570770) | Kinetic Resolution (Transesterification) | Both enantiomers of C₂-symmetric this compound | Optically pure | researchgate.net |

| rac-4-Hydroxycyclopent-2-en-1-one | Lipozyme IM® | Kinetic Resolution | Enantiomers of 4-hydroxycyclopent-2-en-1-one | Not specified | acs.org |

| cis-4-Cyclopentene-1,3-diol | Chiral DMAP derivative | Acylative Desymmetrization | Monoacetate of cis-4-cyclopentene-1,3-diol | up to 99:1 er | oup.com |

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis offers a powerful alternative to enzymatic methods for the synthesis of chiral this compound and its derivatives. These methods often employ transition metal complexes with chiral ligands to control the stereochemical outcome of the reaction.

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereoselectivity of the reaction. researchgate.netd-nb.info A variety of chiral ligands have been developed and utilized in the synthesis of enantiomerically enriched compounds. researchgate.net

In the context of this compound synthesis, chiral ligands can be used in several types of reactions. For instance, the desymmetrization of meso cyclopent-2-ene-1,4-diethyl dicarbonates has been achieved using a Rhodium(I)-catalyzed asymmetric allylic substitution. acs.org The choice of the chiral bisphosphine ligand was found to be crucial for controlling the regioselectivity of the reaction. P-Phos ligands predominantly yielded trans-1,2-arylcyclopentenols, while Segphos ligands led to trans-1,4-arylcyclopentenols, both with excellent enantioselectivity. acs.org

Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a potent strategy. d-nb.info Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been successfully used for the acylative desymmetrization of cis-4-cyclopentene-1,3-diol. oup.comoup.com This method allows for the synthesis of the monoacetate with high enantioselectivity (up to 99:1 er) using a very low catalyst loading (0.5 mol%). oup.com An advantage of organocatalysis is that both enantiomers of the catalyst are often accessible, which in turn allows for the synthesis of both enantiomers of the product from the same starting material, a feat that can be challenging with enzymatic methods. oup.com

Table 3: Chiral Ligand-Mediated Synthesis of this compound Derivatives

| Catalyst System | Substrate | Reaction Type | Product | Enantiomeric Ratio (er) / ee | Reference |

| Rh(I) / P-Phos ligand | meso cyclopent-2-ene-1,4-diethyl dicarbonate | Asymmetric Allylic Substitution | trans-1,2-arylcyclopentenol | Excellent ee | acs.org |

| Rh(I) / Segphos ligand | meso cyclopent-2-ene-1,4-diethyl dicarbonate | Asymmetric Allylic Substitution | trans-1,4-arylcyclopentenol | Excellent ee | acs.org |

| Chiral DMAP derivative | cis-4-cyclopentene-1,3-diol | Acylative Desymmetrization | Monoacetate of cis-4-cyclopentene-1,3-diol | up to 99:1 er | oup.comoup.com |

The desymmetrization of meso compounds using transition metal catalysis is a highly effective strategy for creating multiple stereogenic centers in a single step. d-nb.info This approach has been widely applied to the synthesis of enantiomerically enriched cyclic molecules. d-nb.info

Palladium-catalyzed reactions have been particularly well-explored. For example, the reaction of this compound monoacetate with Grignard reagents in the presence of a palladium catalyst proceeds with retention of configuration to afford cis-1,2-regioisomers as the major products. rsc.org Furthermore, the desymmetrization of prochiral diesters via palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful synthetic tool. d-nb.info

Copper catalysis has also been employed for the desymmetrization of meso-bisphosphates. d-nb.info In combination with alkylzirconium nucleophiles, this method allows for highly regio-, diastereo-, and enantioselective desymmetrization reactions. d-nb.info This approach has been shown to be applicable to a range of meso-bisphosphates, expanding the scope of copper-catalyzed desymmetrizations. d-nb.info

Table 4: Transition Metal-Catalyzed Desymmetrization for Diol Synthesis

| Catalyst System | Substrate | Reagent | Product Type | Key Feature | Reference |

| Palladium catalyst | This compound monoacetate | Grignard reagents (RMgCl) | cis-1,2-regioisomers | Retention of configuration | rsc.org |

| Copper catalyst / Chiral ligand | meso-bisphosphates | Alkylzirconium nucleophiles | Chiral phosphates | High regio-, diastereo-, and enantioselectivity | d-nb.info |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of bio-based feedstocks.

Bio-based Feedstock Utilization

The use of renewable resources as starting materials is a cornerstone of green chemistry. Furfural, a compound derived from hemicellulose found in agricultural biomass, has emerged as a key bio-based feedstock. google.comnih.gov

A common route involves the rearrangement of furfuryl alcohol, which is obtained from furfural, to 4-hydroxycyclopent-2-enone under mildly acidic conditions. google.comscispace.com This intermediate can then be selectively reduced to yield cis-cyclopent-4-ene-1,3-diol. google.com This pathway offers a more sustainable alternative to petroleum-based syntheses. nih.gov The resulting diol can then be subjected to the enzymatic or catalytic methods previously described to obtain the desired chiral products.

Recent research has also focused on the conversion of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-dione, which can then be hydrogenated to cyclopentane-1,3-diol, a related and potentially bio-based building block. nih.govacs.orgresearchgate.net While this produces a saturated diol, the initial steps highlight the versatility of furfural-derived intermediates in accessing cyclopentanoid structures.

Table 5: Synthesis from Bio-based Feedstocks

| Bio-based Feedstock | Key Intermediate | Target Precursor | Synthetic Step | Reference |

| Furfural | Furfuryl alcohol | 4-hydroxycyclopent-2-enone | Piancatelli rearrangement | google.comscispace.com |

| 4-hydroxycyclopent-2-enone | - | cis-cyclopent-4-ene-1,3-diol | Selective reduction | google.com |

| Hemicellulose | 4-hydroxycyclopent-2-enone | cyclopentane-1,3-dione | Isomerization | nih.govacs.orgresearchgate.net |

Atom Economy and Waste Minimization in Synthesis

The principles of atom economy, which advocate for maximizing the incorporation of all materials from the start into the final product, are central to developing sustainable synthetic routes for this compound. nwnu.edu.cn The goal is to enhance synthetic efficiency by designing reactions, such as simple additions or isomerizations, that inherently minimize the production of waste. nwnu.edu.cn

In contrast, traditional methods often employ stoichiometric amounts of heavy metal salts, which present significant waste disposal challenges. For example, the Luche reduction of 4-hydroxycyclopent-2-enone to cis-4-cyclopentene-1,3-diol uses sodium borohydride in the presence of cerium(III) chloride (CeCl₃). While effective in achieving selective reduction, this process requires large quantities of the cerium salt (e.g., 38 to 76 g of CeCl₃ heptahydrate per 10 g of starting material), leading to high raw material costs and difficult, expensive waste disposal. google.com The hydrophilic nature of the diol product complicates the separation of these salts through simple aqueous workups. google.com

Catalytic methods represent a more atom-economical alternative. Transition metal-catalyzed hydrogenations, for instance, are inherently efficient processes. nwnu.edu.cn The hydrogenation of cyclopentane-1,3-dione over a commercial Ruthenium on carbon (Ru/C) catalyst provides the corresponding diol with only water as a byproduct, demonstrating a clean and efficient transformation. nih.gov Furthermore, strategies that combine multiple transformations into a single operation, known as one-pot processes, contribute significantly to waste minimization by circumventing intermediate purification steps and reducing solvent and energy consumption. rsc.org

Process Optimization and Scalability for Production

Transitioning a synthetic route from a laboratory-scale procedure to a commercially viable industrial process requires rigorous optimization and demonstrated scalability. google.com For this compound and its saturated analogue, cyclopentane-1,3-diol, research has focused on improving yields, managing reaction conditions, and ensuring the process is robust enough for large-scale production. nih.govresearchgate.net

A systematic investigation into the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol highlights key parameters for optimization. Factors such as temperature, hydrogen pressure, solvent choice, and catalyst loading were found to have significant effects on the reaction rate and the suppression of undesired side reactions. nih.govacs.org The successful scale-up of this process (an 8-fold increase to a 40 g scale) provided a 78% yield of the desired diol, demonstrating the general applicability and robustness of the catalytic approach for producing these valuable monomers. nih.gov

Table 1: Selected Optimization Parameters for the Hydrogenation of Cyclopentane-1,3-dione

| Parameter | Condition | Outcome | Source |

| Catalyst | 5 wt% Ru/C | High activity and selectivity for the diol product. | nih.gov |

| Solvent | Isopropanol | Found to be effective in suppressing undesired dehydration of the starting material. | nih.govacs.org |

| Temperature | 100 °C | Optimal for favoring diol formation; higher temperatures led to epimerization. | nih.gov |

| H₂ Pressure | 50-100 bar | Sufficient for driving the hydrogenation reaction efficiently. | nih.gov |

| Scale | 40 g | Successful 8-fold scale-up with a 78% isolated yield. | nih.gov |

Continuous Flow Reactor Applications

For industrial-scale production, continuous flow reactors offer significant advantages over traditional batch processing. They can provide better control over reaction parameters, improve safety, and ensure consistent product quality and yield. While specific studies detailing the continuous flow synthesis of this compound are not prevalent, this methodology is recognized as a key component of modern industrial production for optimizing the large-scale synthesis of related specialty chemicals and diols.

One-Pot Synthetic Strategies

A notable example in the context of this compound is the one-pot reduction and subsequent acylation to produce cis-cyclopent-4-ene-1,3-diacetate. This process involves the selective reduction of 4-hydroxycyclopent-2-enone, followed directly by acylation in the same reaction vessel. google.com This approach simplifies the isolation of the diol, which is otherwise challenging due to its hydrophilicity, by converting it into a more easily handled diester, making the process more cost-effective for large-scale applications.

Table 2: Example of a One-Pot Reduction and Acylation Sequence

| Step | Reagents & Conditions | Purpose | Source |

| 1. Reduction | 4-hydroxycyclopent-2-enone, NaBH₄, CeCl₃ in Methanol/THF; -70°C to 0°C | Selective formation of cis-4-cyclopentene-1,3-diol. | google.com |

| 2. Acylation | Acetic anhydride, triethylamine, 4-dimethylaminopyridine (DMAP); 0–10°C | In-situ conversion of the diol to its diacetate ester. | google.com |

| 3. Isolation | Distillation | Purification of the final cis-cyclopent-4-ene-1,3-diacetate product. | google.com |

Additionally, complex procedures such as the preparation of optically pure enantiomers of C2-symmetric this compound have been developed. researchgate.net These multi-step sequences, involving steps like hydride reduction, enzymatic resolution, and a final retro-Diels-Alder reaction, benefit greatly from streamlined operations to be synthetically useful. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Cyclopentene 1,3 Diol

Functional Group Interconversions at Hydroxyl Positions

The two hydroxyl groups of 4-cyclopentene-1,3-diol are the primary sites for functional group interconversions, enabling its incorporation into larger, more complex molecular architectures.

The oxidation of the secondary hydroxyl groups of this compound can yield different products depending on the oxidizing agent and reaction conditions. Milder oxidation can produce the corresponding hydroxy ketone, while stronger conditions can lead to the dione. For instance, oxidation with reagents like manganese dioxide (MnO₂) can convert the diol to the corresponding 4-hydroxycyclopent-2-enone, which can be further oxidized to the 1,3-dione. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the cleavage of the carbon-carbon bonds, resulting in the formation of dicarboxylic acids. The Baeyer-Villiger oxidation, using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA), offers a pathway to oxidize the corresponding ketone intermediate to an ester. libretexts.org The presence of the double bond adds complexity, as it can also be susceptible to oxidation under certain conditions.

Table 1: Oxidation Reactions of this compound Derivatives

| Reactant | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| 4-hydroxy-2-methylcyclopent-2-enone | MnO₂ | 2-methylcyclopent-4-ene-1,3-dione | researchgate.net |

| Aldehydes (general) | Tollen's Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid | libretexts.org |

| Ketones (general) | mCPBA | Ester | libretexts.org |

The carbon-carbon double bond in this compound can be stereoselectively reduced to yield saturated cyclopentane-1,3-diols. Catalytic hydrogenation is a common method to achieve this transformation. The stereochemical outcome of the reduction is influenced by the catalyst and the existing stereochemistry of the diol. For example, the hydrogenation of cyclopentane-1,3-dione, a related compound, using a ruthenium on carbon (Ru/C) catalyst can preferentially form the cis-diol.

The reduction of related β-alkoxy ketones with reagents like lithium aluminum hydride (LiAlH₄) in the presence of lithium iodide (LiI) can proceed with high stereoselectivity to form syn-1,3-diols through a chelation-controlled mechanism. nih.gov This control over the stereochemistry is crucial when synthesizing specific stereoisomers of biologically active molecules.

Table 2: Reduction Reactions of Cyclopentene (B43876) Derivatives

| Reactant | Reagent(s) | Product(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd) | Cyclopentane-1,3-diol | Saturation of double bond | |

| Cyclopentane-1,3-dione | H₂, Ru/C | cis-Cyclopentane-1,3-diol | Stereoselective reduction | |

| β-Alkoxy Ketones | LiAlH₄ / LiI | syn-1,3-diols | Chelation-controlled stereoselectivity | nih.gov |

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. gacariyalur.ac.in This allows for the introduction of a variety of functional groups, including halides, azides, and carbon nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reaction center.

The monoacetate of this compound is a particularly useful substrate for transition metal-catalyzed allylic substitution reactions. rsc.orgbenthamdirect.com Depending on the catalyst system and the nucleophile, either retention (cis-1,4-isomers) or inversion of configuration can be achieved with high regioselectivity. rsc.orgacs.org For example, palladium-catalyzed reactions with soft nucleophiles like malonates often yield cis-1,4-products, while copper-catalyzed reactions with organomagnesium reagents can produce Sₙ2-type products. rsc.orgresearchgate.net

Table 3: Nucleophilic Substitution Reactions of this compound Monoacetate

| Nucleophile/Reagent | Catalyst | Major Product Type | Stereochemistry | Reference(s) |

|---|---|---|---|---|

| Malonate anions | Palladium | cis-1,4-isomer | Retention | rsc.org |

| RMgCl (alkyl, aryl) | Palladium | cis-1,2-isomer | Retention | rsc.orgrsc.org |

| Aryl/Alkenyl-ZnBr | Copper(I) chloride | anti-Sₙ2' isomer | Inversion | acs.org |

Selective protection of one or both hydroxyl groups is a critical strategy in the multi-step synthesis of complex molecules from this compound. lew.ro Esterification and etherification are common methods to install protecting groups. The differential reactivity of the hydroxyl groups can sometimes be exploited for selective protection. For instance, monoacetylation can be achieved to produce this compound monoacetate, a key intermediate for various synthetic applications. chemicalbook.comrsc.org

Common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetals (e.g., acetonide), and various esters (e.g., acetate (B1210297), benzoate). lew.rorsc.org The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal. For example, in prostaglandin (B15479496) synthesis, selective protection of the 11-hydroxyl group as a benzoate (B1203000) allows for the oxidation of the free 9-hydroxyl group to a ketone. lew.ro Etherification can be achieved using methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. researchgate.net

Reactivity of the Cyclopentene Double Bond

The double bond in the cyclopentene ring is susceptible to various addition reactions, often with high levels of regio- and stereocontrol, influenced by the existing hydroxyl groups.

Electrophilic addition is a characteristic reaction of the cyclopentene double bond. ksu.edu.sa The addition of halogens like bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition and the formation of a trans-dihalide. libretexts.org Similarly, the formation of halohydrins (by reaction with a halogen in the presence of water) also occurs via anti-addition. ksu.edu.sa

Epoxidation of the double bond, for instance with mCPBA, forms an epoxide. The subsequent acid-catalyzed ring-opening of this epoxide by a nucleophile occurs with anti-stereoselectivity. libretexts.org Dihydroxylation, using reagents like osmium tetroxide (OsO₄), results in syn-addition, forming a cis-diol. This method has been utilized in the synthesis of the aminocyclitol core of hygromycin A. acs.org Another important reaction is hydroboration-oxidation, which proceeds via a syn-addition of a borane (B79455) across the double bond, followed by oxidation to yield an alcohol with anti-Markovnikov regioselectivity. libretexts.org The stereochemical course of these additions is often directed by the existing hydroxyl groups on the ring, which can coordinate to the reagent and direct its approach from one face of the ring.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound monoacetate |

| 4-hydroxycyclopent-2-enone |

| 2-methylcyclopent-4-ene-1,3-dione |

| Potassium permanganate |

| Chromium trioxide |

| meta-chloroperoxybenzoic acid (mCPBA) |

| Cyclopentane-1,3-diol |

| Cyclopentane-1,3-dione |

| Ruthenium |

| Lithium aluminum hydride |

| Lithium iodide |

| Diisobutylaluminium hydride (DIBAL-H) |

| 4-trimethylsilanoxy-cyclopent-2-enone |

| Manganese dioxide |

| Tollen's Reagent |

| Malonate |

| Grignard reagents (RMgCl, RMgBr) |

| Organozinc reagents (R-ZnBr) |

| Copper(I) chloride |

| Copper(I) cyanide |

| Lithium chloride |

| tert-butyldimethylsilyl (TBDMS) |

| Benzoate |

| Bromine |

| Osmium tetroxide |

| Borane |

Palladium-Catalyzed Allylic Substitutions

Palladium-catalyzed allylic substitution of this compound derivatives is a powerful method for the stereoselective and regioselective synthesis of functionalized cyclopentanoids. researchgate.netacs.org These products are valuable chiral synthons for various biologically active compounds. acs.orgnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, which were previously challenging to install. researchgate.net

The reaction typically involves a derivative of this compound, often the monoacetate, and a nucleophile in the presence of a palladium catalyst. researchgate.netrsc.org The leaving group, usually an acetate, is displaced by the nucleophile. The stereochemical and regiochemical outcome of the reaction is highly dependent on the catalyst system, the nature of the nucleophile, and the reaction conditions. nih.govnih.gov

For instance, the palladium-catalyzed reaction of this compound monoacetate with Grignard reagents can lead to the formation of cis-1,2-regioisomers, a previously difficult transformation to achieve. rsc.org Similarly, using a modified malonate nucleophile with a palladium catalyst allows for the efficient synthesis of 4-substituted-2-cyclopenten-1-ols (1,4-isomers). researchgate.net

Mechanistic Pathways of Allylic Substitution (Sₙ2' vs. Sₙ2)

The mechanism of palladium-catalyzed allylic substitution can proceed through two main pathways: Sₙ2' and Sₙ2. The distinction between these pathways is crucial as it dictates the stereochemical outcome of the reaction.

In the context of this compound derivatives, the reaction often involves the formation of a π-allyl palladium intermediate. The nucleophile can then attack this intermediate either at the terminus of the allyl system that is on the same side as the displaced leaving group (Sₙ2-type, retention of configuration) or on the opposite face (Sₙ2'-type, inversion of configuration).

Research has shown that for certain substrates, selective ionization of enantiotopic leaving groups can be achieved, leading to a specific stereochemical outcome through an Sₙ2' displacement, resulting in a complete transfer of chirality. uwindsor.ca The ability to control the reaction to proceed via a specific mechanistic pathway is a key aspect of achieving high stereoselectivity.

Influence of Nucleophile Type and Catalyst

The choice of nucleophile and catalyst system is paramount in controlling the outcome of the palladium-catalyzed allylic substitution of this compound derivatives. nih.govuwindsor.carsc.orgresearchgate.net A wide array of nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles, have been successfully employed. acs.org

Nucleophiles:

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates and related 1,3-dicarbonyl compounds, are commonly used "soft" nucleophiles. acs.orgnih.gov These nucleophiles typically attack the π-allyl palladium intermediate directly. nih.gov The pKa of the pronucleophile is a key factor in determining its classification as "soft" or "hard". nih.gov Grignard reagents (RMgX) have also been used, and their reactivity and the resulting regioselectivity can be influenced by the halide present (e.g., RMgCl vs. RMgBr). researchgate.netrsc.org The addition of salts like LiCl or MgCl₂ can improve the regioselectivity when using Grignard reagents. researchgate.net

Heteroatom Nucleophiles: Nitrogen nucleophiles, such as azides, and oxygen nucleophiles have also been utilized in these reactions, allowing for the introduction of C-N and C-O bonds. uwindsor.ca

Catalysts: The palladium catalyst, in conjunction with a specific ligand, plays a crucial role in determining the reactivity and selectivity of the substitution.

Ligands: Phosphinooxazoline (PHOX) ligands and Trost ligands are commonly employed in enantioselective palladium-catalyzed allylic substitutions. nih.govnih.gov The choice of ligand can influence the reaction pathway and is often tailored to the specific substrate and nucleophile. nih.gov For example, some ligands are better suited for unhindered substrates, while others work well with more sterically demanding ones. nih.gov

Palladium Precatalysts: Various palladium sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium acetate (Pd(OAc)₂). nih.govnih.gov The choice of precatalyst can also impact the reaction's efficiency and selectivity. nih.gov

The interplay between the nucleophile and the catalyst system allows for a high degree of control over the reaction, enabling the synthesis of a diverse range of functionalized cyclopentane (B165970) derivatives.

Control of Regioselectivity and Stereoselectivity in Allylic Transformations

Achieving high regioselectivity and stereoselectivity is a central goal in the palladium-catalyzed allylic transformations of this compound derivatives. nih.govuwindsor.carsc.org These factors determine the formation of the desired isomer and are controlled by a combination of the substrate, nucleophile, catalyst, and reaction conditions. researchgate.netnih.gov

Regioselectivity: The regioselectivity refers to the position of the nucleophilic attack on the π-allyl palladium intermediate. This can lead to either 1,2- or 1,4-substituted products.

The nature of the Grignard reagent and the presence of additives can significantly influence regioselectivity. For instance, the use of RMgCl in the presence of a palladium catalyst can favor the formation of cis-1,2-regioisomers. rsc.org The addition of LiCl or MgCl₂ to reactions with RMgBr can improve the regioselectivity to over 90:10 in favor of the desired isomer. researchgate.net

The catalyst system also plays a critical role. For example, a palladium-catalyzed reaction with a malonate anion can selectively produce the 1,4-isomer. researchgate.net

Stereoselectivity: Stereoselectivity in these reactions involves controlling the configuration of the newly formed stereocenters.

The reaction of this compound monoacetate with RMgCl in the presence of a palladium catalyst has been shown to proceed with retention of configuration. rsc.org

The desymmetrization of meso-cycloalkenediol derivatives, such as meso-cyclopent-4-ene-1,3-diyl diacetate, using a chiral catalyst allows for the regioselective displacement of one leaving group, leading to important chiral building blocks. acs.orgnih.gov The nucleophilic attack typically occurs at the less hindered allylic position. acs.orgnih.gov

The choice of ligand on the palladium catalyst is crucial for inducing enantioselectivity. uwindsor.ca Different ligands can favor different enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer. uwindsor.ca

The ability to fine-tune these selective processes is essential for the application of these reactions in the synthesis of complex molecules with defined stereochemistry.

Ring Expansion and Rearrangement Mechanisms

Ring expansion and rearrangement reactions provide a pathway to transform the five-membered ring of this compound derivatives into larger ring systems. These transformations often proceed through carbocationic intermediates, where the strain of a smaller ring can be relieved by the migration of a bond to form a more stable, larger ring. chemistrysteps.com

For instance, a common ring expansion involves the conversion of a cyclobutane (B1203170) to a cyclopentane. chemistrysteps.com While this compound already possesses a five-membered ring, rearrangements can still occur, particularly when carbocationic intermediates are formed under acidic conditions or through specific catalytic processes. msu.edu

A notable example of a related transformation is the Rupe rearrangement, where a tertiary propargylic alcohol rearranges to an α,β-unsaturated ketone under acidic conditions, which can be a precursor for forming divinyl ketones that subsequently undergo cyclization. baranlab.org

More directly relevant to cyclopentene systems, manganese-catalyzed reactions involving a single electron transfer (SET)-initiated ring expansion of a vinyl cyclopropenone intermediate have been shown to produce acyl cyclopentenes. rsc.org This type of radical-initiated ring expansion offers an alternative to carbocation-based rearrangements.

Derivatives and Analogs of 4 Cyclopentene 1,3 Diol

Synthesis and Applications of Monoacetate Derivatives

The monoacetate of 4-cyclopentene-1,3-diol is a particularly important derivative, offering a strategic advantage in synthesis by differentiating the two hydroxyl groups. ontosight.ai This selective protection allows for sequential chemical modifications, making it a valuable precursor for a variety of complex cyclopentanoid structures. researchgate.netoup.com

Selective Acetylation Methodologies

Achieving the mono-acetylated form of this compound from the diol requires precise control to prevent the formation of the diacetate. Both chemical and enzymatic methods have been developed to achieve this selectivity.

Enzymatic acylation is a highly effective method for the desymmetrization of the meso-diol. The use of lipases, such as pig pancreatic lipase (B570770) (PPL), in the presence of an acyl donor like trichloroethyl acetate (B1210297) can selectively acylate one of the enantiotopic hydroxyl groups, yielding the chiral monoacetate with high enantiomeric excess. thieme-connect.de For instance, the acylative desymmetrization of cis-4-cyclopentene-1,3-diol (B2891410) can produce the monoacylate with a (1S, 4R) configuration. oup.com To obtain the opposite (1R, 4S) enantiomer, enantioselective hydrolysis of the corresponding diacetate is often employed. oup.com

Chiral N,N-Dimethyl-4-aminopyridine (DMAP) derivatives have also been developed as catalysts for the enantioselective acylative desymmetrization of cyclic meso-1,3-diols. oup.com These catalysts, used in small quantities (as low as 0.5 mol%), can afford the desired monoacetate in high yield and with excellent enantioselectivity. oup.com For example, using a chiral DMAP derivative with a 1,1'-binaphthyl unit, the monoacetate of cis-4-cyclopentene-1,3-diol was obtained in 92% yield with a 94:6 enantiomeric ratio. oup.com

Role in Allylic Functionalization Reactions

The monoacetate of this compound is a key substrate in a variety of allylic functionalization reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The acetate group serves as a good leaving group in transition metal-catalyzed reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the allylic substitution of this compound monoacetate. researchgate.nettitech.ac.jprsc.org These reactions can proceed with high regio- and stereoselectivity. For example, the reaction with Grignard reagents (RMgCl) in the presence of a palladium catalyst can lead to the formation of cis-1,2-regioisomers, which were previously difficult to obtain. rsc.org The reaction of the tert-butyldimethylsilyl (TBS) ether of the monoacetate with anions derived from methyl malonate proceeds efficiently to create key intermediates for the synthesis of prostaglandins (B1171923). researchgate.netresearchgate.net The desymmetrization of meso-cycloalkenediol derivatives, such as meso-cyclopent-4-ene-1,3-diyl diacetate, using a chiral palladium catalyst allows for the regioselective displacement of one acetate group by a nucleophile, leading to important chiral synthons. nih.govacs.org

Copper-Catalyzed Reactions: Copper-based reagents are also highly effective for the allylic substitution of this compound monoacetate, often providing complementary selectivity to palladium-catalyzed systems. researchgate.netresearchgate.net Depending on the copper complex composition and the solvent, these reactions can yield either SN2-type or anti-SN2' products. thieme-connect.com For instance, CuCN-catalyzed reactions with Grignard reagents derived from functionalized aryl iodides can furnish anti-SN2' products with high regio- and stereoselectivity. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the synthesis of biologically active molecules like the prostaglandin (B15479496) E2 receptor agonist AH-13205. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts, often in conjunction with organoborates, provide another avenue for the allylic substitution of the monoacetate. researchgate.netmdpi.com This approach has been successful in introducing alkyl, alkenyl, and aryl groups. researchgate.net The use of borates with specific diol ligands was found to be crucial for achieving high reactivity. mdpi.com

The following table summarizes the outcomes of various metal-catalyzed allylic substitution reactions on this compound monoacetate.

| Catalyst System | Nucleophile/Reagent | Major Product Type | Reference |

| Palladium | Grignard Reagents (RMgCl) | cis-1,2-Regioisomers | rsc.org |

| Palladium | Malonate Anion | γ-Substituted Cyclopentenone Precursor | researchgate.netresearchgate.net |

| Copper (CuCN) | Functionalized Aryl Grignard Reagents | anti-SN2' Products | thieme-connect.comthieme-connect.com |

| Nickel | Organoborates | 1,4-Isomers or 1,2-Isomers | researchgate.netmdpi.com |

Silyl (B83357) Ether Derivatives as Protected Forms

Silyl ethers are widely used as protecting groups for the hydroxyl functions of this compound and its derivatives. masterorganicchemistry.com Their stability to a range of reaction conditions, coupled with their ease of introduction and removal, makes them invaluable in multi-step syntheses. masterorganicchemistry.compearson.com Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl).

The protection of one or both hydroxyl groups as silyl ethers prevents their unwanted reaction during subsequent transformations. masterorganicchemistry.com For example, in palladium-catalyzed allylic alkylations, the free hydroxyl group of the monoacetate is often protected as a silyl ether (e.g., TBS ether) to ensure the reaction proceeds cleanly at the allylic acetate position. researchgate.netresearchgate.net

Furthermore, silyl ethers play a role in directing the stereochemical outcome of reactions. The bulky nature of the silyl group can influence the approach of reagents to other parts of the molecule. In the synthesis of cyclic 1,3-diols as scaffolds, the use of TIPS derivatives ensures stepwise substitution of the diols. rsc.org Interestingly, a silyl protecting group can induce chirality in an otherwise meso diol, as seen in the conversion of trans-(S,S)-3 to its cis isomer, where the molecule's chirality is solely due to the placement of the protecting group. rsc.org

The selective deprotection of silyl ethers is also a key aspect of their utility. Different silyl groups exhibit different stabilities, allowing for their sequential removal. For instance, a TBS ether can often be cleaved under conditions that leave a triisopropylsilyl (TIPS) ether intact. This orthogonality is a powerful tool in complex synthetic strategies.

Other Functionalized Analogs and Their Synthetic Utility

Beyond monoacetates and silyl ethers, other functionalized analogs of this compound serve as important synthetic intermediates. The diol scaffold, with its defined stereochemistry, provides a template for introducing diverse functional groups. rsc.org

The double bond within the cyclopentene (B43876) ring is a site for further functionalization. rsc.org For example, dihydroxylation can introduce two additional hydroxyl groups, leading to highly functionalized cyclopentane (B165970) derivatives. This has been a key strategy in the synthesis of carbocyclic nucleosides like Aristeromycin. researchgate.net

Ring-opening metathesis polymerization (ROMP) of cyclopentene derivatives, including those derived from this compound, can produce functionalized polymers. google.com While the ROMP of cis-4-cyclopentene-1,3-diol itself is challenging due to low ring strain, its derivatives can be more amenable to polymerization. google.com

The conversion of the diol into other functional groups, such as azides or furyl groups, which can then be transformed into amines or hydroxymethyl groups respectively, further highlights the versatility of this scaffold in accessing a wide range of complex target molecules. researchgate.net

Applications of 4 Cyclopentene 1,3 Diol As a Synthetic Building Block

Total Synthesis of Natural Products

The unique stereochemistry of 4-cyclopentene-1,3-diol makes it an invaluable chiral building block for the total synthesis of numerous natural products. Its derivatives, especially the monoacetate, serve as versatile intermediates that can be elaborated into complex molecular architectures. ontosight.ai

This compound and its derivatives are fundamental starting materials for the synthesis of natural products containing a cyclopentanoid structural element. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The diol's structure is a key feature in the synthesis of these compounds. The monoacetate of this compound, in particular, is a valuable precursor for creating a variety of cyclopentanoids. jst.go.jp Through allylic substitution reactions, various functional groups such as alkyl, alkenyl, and aryl groups can be introduced with high stereo- and regioselectivity. jst.go.jpresearchgate.net This method provides access to a new class of cyclopentanoids. jst.go.jp

These reactions have been successfully applied to the synthesis of various biologically active cyclopentanoids. For instance, the palladium-catalyzed allylation of the monoacetate with a malonate anion is a key step in the synthesis of certain cyclopentanoid structures. researchgate.net Furthermore, copper-catalyzed reactions have been developed to install side chains with specific stereochemistry, which is crucial for the biological activity of many cyclopentanoid natural products. researchgate.net

Table 1: Selected Cyclopentanoid Natural Products Synthesized from this compound Derivatives

| Natural Product Class | Key Synthetic Strategy | Reference |

|---|---|---|

| General Cyclopentanoids | Allylic substitution of this compound monoacetate with organoborates/Ni catalyst, copper-based reagents, or malonate/Pd catalyst. | jst.go.jpresearchgate.net |

| Jasmonoids | Copper-based reagents to construct the thermodynamically unstable cis side chain. | jst.go.jpresearchgate.net |

This compound is a well-established and important building block in the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds. sigmaaldrich.comchemicalbook.comgoogle.comoup.com Both the diol and its diacetate derivative are useful precursors for prostaglandin (B15479496) synthesis and their key intermediates. oup.com Optically active derivatives of this compound are particularly sought after as starting materials for these complex molecules. google.com

The monoacetate of (1R,3S)-4-cyclopentene-1,3-diol is a versatile building block for synthesizing prostaglandins. chemicalbook.com Transition metal-catalyzed coupling reactions of the monoacetate with hard nucleophiles have been developed to create key prostaglandin intermediates. nih.gov For example, a nickel-catalyzed reaction with aryl and alkenyl borates has been used to efficiently synthesize intermediates for 11-deoxy-PGE₂ and PGA₂. nih.gov

Furthermore, the development of new reagent systems has allowed for high regioselectivity in the allylic displacement of this compound monoacetate, leading to the synthesis of prostaglandin intermediates. nih.gov These methods have been applied to the synthesis of Δ⁷-PGA₁ methyl ester. benthamdirect.com The strategic use of this compound derivatives has significantly contributed to the accessibility of these important biological molecules.

Table 2: Key Prostaglandin Intermediates from this compound

| Intermediate | Synthetic Approach | Catalyst/Reagent | Reference |

|---|---|---|---|

| 11-deoxy-PGE₂ and PGA₂ intermediates | Coupling of cis-4-cyclopentene-1,3-diol (B2891410) monoacetate with aryl/alkenyl borates | NiCl₂(PPh₃)₂ | nih.gov |

| Δ⁷-PGA₁ methyl ester | Coupling reaction of the monoacetate | Not specified | benthamdirect.com |

The synthesis of jasmonoids, a group of plant hormones, has been successfully achieved using this compound derivatives. jst.go.jp Specifically, the monoacetate of this compound is a key starting material. researchgate.net A critical step in the synthesis of jasmonoids involves the construction of two side chains with a thermodynamically unstable cis orientation. jst.go.jpresearchgate.net This is accomplished through the use of copper-based reagents in an allylic substitution reaction, which yields the desired 1,4-isomers. jst.go.jp

One notable example is the stereoselective synthesis of epi-jasmonic acid. researchgate.netnih.gov The synthesis commences with the (1R)-acetate of this compound, which undergoes an Sₙ2-type allylic substitution. researchgate.netnih.gov This is followed by a series of reactions including a Mitsunobu inversion and an Eschenmoser-Claisen rearrangement to build the necessary carbon framework. researchgate.netnih.gov This strategic approach highlights the utility of this compound in accessing complex natural products with specific stereochemical requirements. researchgate.net

Table 3: Key Steps in Jasmonoid Synthesis from this compound

| Target Molecule | Key Starting Material | Key Reactions | Reference |

|---|---|---|---|

| Jasmonoids | Monoacetate of this compound | Allylic substitution with copper-based reagents | jst.go.jpresearchgate.net |

This compound monoacetate is a valuable precursor in the synthesis of isoprostanes, which are prostaglandin isomers formed by the free-radical-catalyzed peroxidation of essential fatty acids. jst.go.jp The synthesis of isoprostanes with a dienone structure requires the construction of a side chain with a cis allylic moiety. jst.go.jpresearchgate.net This has been efficiently achieved using either a palladium-catalyzed reaction with a malonate or a copper cyanide-catalyzed reaction with a propargylic Grignard reagent. jst.go.jpresearchgate.net

These methods allow for the highly stereo- and regioselective production of 4-substituted-2-cyclopenten-1-ols, which are key intermediates for isoprostanes. jst.go.jp The high selectivity of these reactions provides a significant advantage in the synthesis of these complex molecules. jst.go.jp

The total synthesis of tuberonic acid, a plant growth regulator, has been accomplished starting from the (1R)-acetate of this compound. researchgate.netnih.gov This chiral building block is a key intermediate in the stereoselective synthesis of this natural product.

The synthetic route involves an Sₙ2-type allylic substitution of the monoacetate with vinylmagnesium bromide to introduce a vinyl group. researchgate.net This is followed by a Mitsunobu inversion to set the correct stereochemistry, and an Eschenmoser-Claisen rearrangement to elongate the carbon chain. researchgate.net These steps lead to a key aldehyde intermediate, which is then converted to tuberonic acid. researchgate.netnih.gov The use of the optically active monoacetate of this compound is crucial for obtaining the desired stereoisomer of tuberonic acid. researchgate.net

This compound and its derivatives are widely used starting materials for the synthesis of carbocyclic nucleosides, which are nucleoside analogues where a carbocyclic ring replaces the furanose sugar moiety. chemicalbook.comgoogle.com These compounds often exhibit significant antiviral and antitumor activities. researchgate.net

The monoacetate of (1R,3S)-4-cyclopentene-1,3-diol is a particularly useful building block for the synthesis of biologically important carbocyclic nucleosides. chemicalbook.com For instance, it has been used in the synthesis of 4'-aza-carbocyclic nucleosides. researchgate.net The synthesis of carbocyclic nucleosides can proceed through the coupling of an intact purine (B94841) or pyrimidine (B1678525) base with a cyclopentenyl derivative, or by constructing the base onto a pre-formed amino cyclopentenol (B8032323) intermediate derived from this compound. sci-hub.se A key intermediate, (±)-cis-4-amino-2-cyclopentene-1-methanol, can be efficiently synthesized from this compound derivatives. sci-hub.se This amino alcohol serves as a valuable precursor for a variety of carbocyclic nucleosides. sci-hub.se

Other Biologically Relevant Molecule Synthesis

The unique stereochemistry and functionality of this compound and its derivatives, particularly its monoacetate, render it a valuable precursor in the synthesis of a variety of complex and biologically important molecules. Its utility has been demonstrated in the total synthesis of prostaglandins and other cyclopentanoids. researchgate.netbenthamdirect.com

A significant application of this compound monoacetate is in palladium-catalyzed reactions with Grignard reagents, which allows for the stereoselective introduction of carbon nucleophiles. rsc.org This methodology provides access to key intermediates for prostaglandin synthesis, such as 12-oxo-phytodienoic acid (12-oxo-PDA), OPC-8:0, and Δ7-prostaglandin A1 (Δ7-PGA1) methyl ester. benthamdirect.com For instance, the reaction of the monoacetate with appropriate organocopper reagents has been successfully applied to the synthesis of AH-13205, a selective EP2-receptor agonist. researchgate.net The regio- and stereoselectivity of these reactions are often high, providing efficient routes to cyclopentanoid structures that are otherwise difficult to obtain. benthamdirect.comsorbonne-universite.fr

Furthermore, this diol is a key starting material for the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents. A notable example is Carbovir, a potent anti-HIV agent. drugfuture.com The synthesis can involve the photooxidation of cyclopentadiene (B3395910) to yield cis-4-cyclopentene-1,3-diol, which is then elaborated through a series of steps including acylation, enzymatic hydrolysis to create chirality, and coupling with a purine base. drugfuture.com Similarly, it has been used in the enantioselective synthesis of Neplanocin A, another carbocyclic nucleoside with significant biological activity. drugfuture.com The versatility of this compound as a chiral building block is central to accessing these complex molecular architectures. researchgate.net

Chiral Auxiliary and Ligand Development

The C2-symmetric nature of optically pure this compound makes it an important intermediate and building block in the realm of asymmetric synthesis, not just as a precursor to a final target but also in the development of chiral auxiliaries and ligands for transition metal catalysts. researchgate.net Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction, after which they are removed.

The preparation of both enantiomers of C2-symmetric this compound has been achieved from a racemic ketone by employing lipase-mediated kinetic resolution as the key step. researchgate.net This accessibility to enantiopure forms is critical for its application in asymmetric catalysis. While direct use as a standalone chiral auxiliary is less documented in favor of its role as a synthetic intermediate, its structure is foundational for creating more complex chiral environments.

The diol's framework is suitable for the synthesis of chiral cyclopentadienyl (B1206354) (Cp) ligands. soton.ac.uk These ligands are crucial in organometallic chemistry, particularly for creating chiral metallocenes used in asymmetric catalysis. For example, the cyclopentene (B43876) ring can be elaborated and then converted into a cyclopentadiene ring system, ready for coordination to a metal center like titanium to form a novel titanocene (B72419) complex. soton.ac.uk The stereochemistry originating from the diol is transferred to the ligand, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complex.

Polymer Chemistry and Materials Science Applications

This compound is a versatile monomer and chemical intermediate used in polymer chemistry and materials science due to its reactive hydroxyl and alkene functional groups. cymitquimica.com Its incorporation into polymer backbones can impart unique structural features and properties.

Monomer for Polyester (B1180765) Synthesis

This compound serves as a diol monomer in the synthesis of polyesters. Polycondensation of this diol with dicarboxylic acids or their derivatives leads to the formation of polyesters with the cyclopentene ring integrated into the main chain. The presence of the double bond in the polymer backbone offers a site for post-polymerization modification, allowing for cross-linking or other functionalization to tailor the final properties of the material. Studies have shown that diols like cyclopentane-1,3-diol (the saturated analog) can be used to create polyesters with high thermal stability and desirable mechanical properties. While specific data on polyesters derived exclusively from this compound is limited in the provided results, the principles of polyester synthesis using similar diols suggest its potential in creating novel polymeric materials. acs.org

Table 1: Research Findings on Diol-Based Polyester Synthesis

| Diol Monomer | Co-monomer/Catalyst | Resulting Polymer Type | Key Findings/Properties | Source(s) |

|---|---|---|---|---|

| cis-Cyclopentane-1,3-diol | Dicarboxylic Acids | Polyester | Contributes to the formation of high molecular weight polymers; can enhance crystallinity and thermal stability. | |

| (1R,3R)-cyclopentane-1,3-diol | Ti(OiPr)₄ | Polyester | Produces polyesters with high thermal stability (Mw up to 120 kDa); suitable for biomedical applications like degradable implants. | |

| 1,ω-diols (general) | Ruthenium catalyst | Aliphatic Polyester | Efficient conversion of diols to esters via dehydrogenation polycondensation. | acs.org |

Precursor for Advanced Materials

The reactivity of this compound makes it a valuable precursor for advanced materials beyond simple polyesters. cymitquimica.com The ability to functionalize both the hydroxyl groups and the double bond allows for the creation of complex, three-dimensional polymer networks and specialized materials. For instance, its derivatives can be involved in the synthesis of polymers that exhibit desirable mechanical and thermal properties suitable for high-performance applications. The incorporation of the rigid cyclopentene ring into a polymer can enhance thermal stability and modify the crystallinity of the resulting material. The development of such specialized polymers from this diol highlights its potential as a building block for advanced materials in various technological fields. cymitquimica.com

Compound Index

Stereochemical Control and Analytical Methodologies in Research

Strategies for Diastereoselective Synthesis

The relative orientation of the two hydroxyl groups in 4-cyclopentene-1,3-diol defines its diastereomeric form (cis or trans). Diastereoselective synthesis aims to produce one diastereomer preferentially over the other.

Key strategies include:

Substrate-Controlled Reactions: In this approach, an existing stereocenter on the cyclopentene (B43876) precursor directs the stereochemical outcome of a subsequent reaction. For instance, the diastereoselective alkylation of a chiral cyclopentenone intermediate can be controlled by the stereochemistry of a protected dioxygenated precursor, which guides the incoming group to a specific face of the molecule acs.org.

Reagent-Controlled Reactions: The choice of reagent can dictate the stereochemical outcome. For example, the reduction of a 1,3-diketone precursor can yield different diastereomers of the diol depending on the reducing agent and reaction conditions used.

Domino Sequences: Complex cascade reactions can generate multiple stereocenters in a single, highly controlled process. A rhodium-catalyzed reaction of vinyldiazoacetates with specific allylic alcohols initiates a domino sequence that can form cyclopentane (B165970) structures with four stereogenic centers with high diastereoselectivity (>97:3 dr) nih.gov.

These methods are crucial for accessing specific diastereomers like cis-4-cyclopentene-1,3-diol (B2891410), which is a common motif in various biologically active molecules, including prostaglandins (B1171923) and nucleoside analogs acs.orgwikipedia.org.

Enantioselective Synthesis and Kinetic Resolution

Producing a single enantiomer of this compound is critical for its application in the synthesis of chiral molecules. This is achieved through either direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach creates the desired enantiomer directly from a prochiral starting material using a chiral catalyst or auxiliary. A prominent method is the palladium-catalyzed asymmetric allylic alkylation (AAA) acs.orgnih.gov. This technique has been effectively used to generate chiral tertiary alcohol stereocenters, which are precursors to functionalized cis-1,3-cyclopentanediol frameworks acs.orgnih.gov. For example, a chloroallylketone can be prepared via palladium-catalyzed AAA with a high enantiomeric excess (92% ee) to serve as a key intermediate for a cyclopentenone structure nih.gov.

Kinetic Resolution: Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent wikipedia.org. The less reactive enantiomer is left behind in an enantioenriched form wikipedia.org.

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of alcohols and their derivatives. For instance, a chemoenzymatic method for synthesizing (−)-epipentenomycin I utilizes the enzymatic resolution of a derivatized 4-hydroxycyclopentenone racemate through lipase-catalyzed acylation acs.org. This approach relies on the high enantioselectivity of the enzyme.

Chemical Resolution: Non-enzymatic methods often employ chiral metal catalysts. An efficient kinetic resolution of racemic cyclopentene-1,3-diones has been developed using a Silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, achieving high selectivity factors (s = 48-226) nih.gov. Copper-catalyzed dehydrogenative silylation has also been reported for the kinetic resolution of acyclic 1,3-diols, a related structural motif acs.org. Acylative kinetic resolution using organocatalysts like isothiourea has proven effective for various 1,3-diols, sometimes exploiting a phenomenon known as Horeau amplification to achieve high enantiopurity rsc.orgst-andrews.ac.uk.

Table 1: Comparison of Selected Kinetic Resolution Strategies

| Method | Catalyst/Reagent Type | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Acylation | Lipase (B570770) | 4-hydroxycyclopentenone racemate | High enantioselectivity based on enzyme geometry. | acs.org |

| Asymmetric Cycloaddition | Ag(I) with Chiral Ligand | Racemic cyclopentene-1,3-diones | Delivers enantioenriched diones with high efficiency (s-factor up to 226). | nih.gov |

| Acylative Resolution | Chiral Isothiourea (Organocatalyst) | (±)-anti-1,3-diols | Can be performed in continuous flow; exploits Horeau amplification. | rsc.orgst-andrews.ac.uk |

Mechanistic Insights into Stereochemical Outcomes

Understanding the mechanism by which stereochemistry is controlled is essential for optimizing existing methods and developing new ones. The stereochemical outcome of a reaction is determined by the energetic differences between diastereomeric transition states.

Catalyst-Substrate Interactions: In enantioselective catalysis, a chiral catalyst creates a chiral environment around the substrate. For instance, in the rhodium-catalyzed domino sequence for cyclopentane synthesis, the chiral dirhodium catalyst, Rh₂(DOSP)₄, enables the formation of a rhodium-bound oxonium ylide nih.gov. The specific architecture of the catalyst directs the subsequent rearrangements ( acs.orgnih.gov-sigmatropic and oxy-Cope), transferring its chirality to the product nih.gov.

Intermediate Conformations: The conformation of key reaction intermediates plays a crucial role. The interconversion between different enol forms of cyclopentene-1,3-dione derivatives can influence the final product ratio in a synthesis researchgate.net. The stability of these intermediates can be assessed through computational studies to predict the major isomeric product researchgate.net.

Solvent and Reagent Effects: The reaction environment can significantly influence mechanistic pathways. The choice of solvent can affect the rate of ligand exchange and condensation steps in metal-catalyzed reactions, thereby guiding the formation of specific intermediates and ultimately controlling the structure of the final product rsc.org.

Confirmation of Stereochemical Integrity in Derivatives

After synthesizing a chiral derivative of this compound, it is imperative to confirm its stereochemical purity and configuration. Several analytical techniques are routinely used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the diastereomeric ratio (dr) by analyzing the crude reaction product st-andrews.ac.uk. The distinct chemical shifts and coupling constants of the diastereomers allow for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral Stationary Phase HPLC (CSP-HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound st-andrews.ac.uk. The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

X-ray Crystallography: When a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry of the molecule.

Table 2: Analytical Methods for Stereochemical Confirmation

| Technique | Information Obtained | Typical Application |

|---|---|---|

| ¹H NMR Spectroscopy | Diastereomeric Ratio (dr) | Analysis of crude reaction mixtures to determine diastereoselectivity. |

| Chiral HPLC (CSP-HPLC) | Enantiomeric Excess (ee) | Separation and quantification of enantiomers to confirm enantioselectivity. |

| X-ray Crystallography | Absolute and Relative Stereochemistry | Unambiguous structural elucidation of crystalline final products or key intermediates. |

Advanced Theoretical and Computational Studies

Quantum Mechanical Investigations of Reactivity and Mechanisms

While specific quantum mechanical studies detailing the reaction mechanisms of 4-Cyclopentene-1,3-diol are not extensively documented in dedicated publications, the principles of its reactivity can be inferred from computational studies of related cyclopentene (B43876) systems and reactions involving its functional groups. Quantum mechanical methods, such as ab initio and density functional theory (DFT), are crucial for elucidating the electronic structure, transition states, and potential energy surfaces of its reactions.

Key areas of reactivity for this compound that are amenable to quantum mechanical investigation include:

Oxidation: The conversion of the diol to the corresponding 4-Cyclopentene-1,3-dione involves the oxidation of its secondary alcohol groups. wikipedia.org Computational models can predict reaction pathways for various oxidizing agents, detailing the energetics of intermediate steps and transition states.

Electrophilic Addition: The double bond is susceptible to addition reactions. Quantum mechanics can model the approach of electrophiles, predicting the stability of carbocation intermediates and the stereochemical outcome of the addition. The hydroxyl groups are expected to exert a significant directing effect on these reactions.

Participation in Cycloadditions: While the related 4-Cyclopentene-1,3-dione is known to act as a dienophile in Diels-Alder reactions, the diol itself is less electronically predisposed for this role. wikipedia.org However, theoretical calculations could explore its potential in other pericyclic reactions, or how its conversion to a derivative might enhance reactivity.

Computational approaches would typically involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data like enthalpy and Gibbs free energy. Analysis of the molecular orbitals (HOMO-LUMO) would provide insights into the electronic demands of these reactions.

Molecular Modeling of Conformational Properties and Strain

The cyclopentene ring is not planar and exists in puckered conformations to alleviate strain. For this compound, the two primary conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . Molecular modeling, using both molecular mechanics and quantum mechanical methods, is essential for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

Studies on analogous compounds like cyclopentanol and cis-cyclopentane-1,2-diol provide a strong basis for understanding the conformational preferences of this compound. rsc.orgresearchgate.net For cyclopentanol, ab initio calculations showed that an envelope conformation with the hydroxyl group in an axial position at the fold of the envelope was the most stable form. rsc.orgresearchgate.net The presence of two hydroxyl groups and a double bond in this compound introduces additional complexity. The hydroxyl groups can adopt pseudo-axial or pseudo-equatorial positions, and their relative orientation (cis or trans) is critical.

| Conformer (Cyclopentanol) | Calculation Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Envelope (Equatorial OH at flap) | Molecular Mechanics | 0.47 | rsc.org |

| Envelope (Axial OH at flap) | Molecular Mechanics | 0.00 | rsc.org |

| Envelope (Axial OH at fold) | ab initio (G98) | -0.15 (relative to Axial OH at flap) | rsc.org |

For this compound, the preferred conformation would seek to minimize 1,3-diaxial-like interactions, which would be influenced by whether the diol is the cis or trans isomer. Intramolecular hydrogen bonding between the hydroxyl groups could also play a role in stabilizing certain conformations, a factor that can be effectively modeled using computational methods.

DFT Studies on Thermodynamic and Kinetic Control in Reactions

While specific DFT studies on thermodynamic and kinetic control for reactions of this compound are not prominent in the literature, the principles can be applied to its potential reactions. For example, in an elimination reaction (dehydration) of the diol, multiple alkene products could be formed. DFT calculations could determine the activation energies for each elimination pathway and the relative stabilities of the resulting dienes.

Kinetic Control: The pathway with the lowest activation barrier would be favored, leading to the kinetic product. This is often the product formed fastest.

Thermodynamic Control: The most stable product, determined by its Gibbs free energy, would be the thermodynamic product. If the reaction conditions (e.g., higher temperature) allow for reversibility, this product will predominate over time.

A classic example of this control is the Diels-Alder reaction. masterorganicchemistry.com Although this compound is not a typical substrate, if it were to undergo a reaction with competing pathways, DFT would be the tool of choice to create a reaction coordinate diagram. This diagram would map the energy of the system as it progresses from reactants to products through different transition states, clearly distinguishing the kinetic and thermodynamic pathways.

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | ΔG‡ or ΔE‡ | Determines the reaction rate; the lowest value corresponds to the kinetic product. |

| Reaction Energy | ΔGrxn or ΔErxn | Determines the overall stability of products relative to reactants; the most negative value corresponds to the thermodynamic product. |

| Geometry of Transition State (TS) | TS1, TS2, etc. | Provides insight into the mechanism (e.g., concerted vs. stepwise) and stereochemical outcome. |

| Solvent Effects | - | Calculated using models (e.g., PCM, SMD) to simulate reaction conditions more accurately, which can alter the preference for kinetic or thermodynamic products. |

Future Research Directions and Unexplored Potential

Novel Synthetic Routes and Catalytic Systems

While established methods for the synthesis of 4-cyclopentene-1,3-diol and its derivatives exist, the exploration of novel synthetic routes and more efficient catalytic systems remains a priority. Future research could focus on the development of chemoenzymatic methods, which have shown promise in the synthesis of related chiral cyclopentenones. acs.org The application of transition-metal catalysis, particularly palladium-catalyzed reactions, has been instrumental in the functionalization of this compound monoacetate and warrants further investigation for direct synthesis. researchgate.net